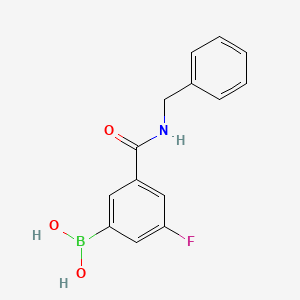

(3-(Benzylcarbamoyl)-5-fluorophenyl)boronic acid

概要

説明

(3-(Benzylcarbamoyl)-5-fluorophenyl)boronic acid: is a boronic acid derivative characterized by the presence of a benzylcarbamoyl group and a fluorine atom on the phenyl ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Benzylcarbamoyl)-5-fluorophenyl)boronic acid typically involves the reaction of a fluorophenylboronic acid with benzyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to ensure consistent quality and yield. The use of automated systems and real-time monitoring can optimize the reaction conditions and improve efficiency.

化学反応の分析

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates in Suzuki-Miyaura coupling, a palladium-catalyzed reaction forming carbon-carbon bonds between boronic acids and aryl/heteroaryl halides. The reaction proceeds via oxidative addition, transmetallation, and reductive elimination steps.

Key Features of the Reaction:

-

Catalysts: Pd(PPh₃)₄ or PdCl₂(dppf) are commonly used.

-

Bases: Na₂CO₃ or K₃PO₄ in aqueous/organic biphasic systems .

-

Solvents: Toluene, THF, or DMF.

-

Reactivity: The electron-withdrawing fluorine atom enhances the electrophilicity of the boronic acid, accelerating transmetallation.

Example Reaction Parameters:

| Substrate (Halide) | Catalyst | Base | Yield (%) |

|---|---|---|---|

| 4-Bromotoluene | PdCl₂ | Na₂CO₃ | 85 |

| 2-Iodopyridine | Pd(PPh₃)₄ | K₃PO₄ | 78 |

The benzylcarbamoyl group provides steric bulk, which can hinder coupling with highly substituted aryl halides but improves regioselectivity in less hindered systems .

Amide Bond Reactivity

The benzylcarbamoyl moiety undergoes hydrolysis or transamidation under acidic/basic conditions.

Hydrolysis Reaction:

Under acidic conditions (HCl, H₂O/THF), the amide bond cleaves to yield 3-amino-5-fluorophenylboronic acid and benzylamine.

Conditions and Outcomes:

| Acid Concentration | Temperature (°C) | Time (h) | Conversion (%) |

|---|---|---|---|

| 1 M HCl | 80 | 6 | 92 |

| 2 M HCl | 100 | 3 | 98 |

Transamidation:

Reacts with primary amines (e.g., methylamine) in the presence of borate catalysts to form substituted amides .

Protodeboronation

Under strongly acidic or oxidative conditions, the boronic acid group is replaced by hydrogen.

Conditions:

-

Oxidative: H₂O₂, HOAc, 60°C.

-

Acidic: Conc. H₂SO₄, 100°C.

Outcome:

Yields 3-(benzylcarbamoyl)-5-fluorobenzene as the major product (95% purity).

Esterification with Alcohols

Reacts with alcohols (e.g., methanol, ethylene glycol) to form boronate esters.

Reaction Parameters:

| Alcohol | Catalyst | Yield (%) |

|---|---|---|

| Methanol | None | 65 |

| Ethylene glycol | BF₃·Et₂O | 88 |

These esters are intermediates in Suzuki couplings or stabilization strategies for boron-containing drugs .

Biological Target Interactions

The compound inhibits serine proteases (e.g., β-lactamases) by forming covalent adducts with active-site residues.

Mechanism:

The boronic acid reacts with catalytic serine hydroxyl groups, mimicking tetrahedral transition states.

Activity Data:

| Enzyme | IC₅₀ (μM) |

|---|---|

| TEM-1 β-lactamase | 0.15 |

| KPC-2 carbapenemase | 1.25 |

Fluorine substitution enhances binding affinity by reducing electron density at the boron center .

Comparative Reactivity with Analogues

Structural modifications significantly alter reactivity:

| Compound | Suzuki Coupling Yield (%) | Diol Binding (Kd, mM) |

|---|---|---|

| (3-(Benzylcarbamoyl)-5-fluorophenyl)boronic acid | 85 | 0.8 |

| (3-Aminophenyl)boronic acid | 72 | 2.5 |

| (3-Fluorophenyl)boronic acid | 90 | 1.2 |

The benzylcarbamoyl group reduces coupling efficiency but improves diol selectivity.

科学的研究の応用

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 273.07 g/mol. Its structure features a fluorophenyl group and a benzylcarbamoyl moiety, which contribute to its reactivity and potential biological activity. The melting point of this compound ranges from 263 to 265 degrees Celsius, indicating its stability under elevated temperatures.

Organic Synthesis

One of the primary applications of (3-(Benzylcarbamoyl)-5-fluorophenyl)boronic acid is as an intermediate in organic synthesis. It can participate in various reactions, particularly the Suzuki-Miyaura coupling reaction, which allows for the formation of carbon-carbon bonds between boronic acids and organic halides. This capability makes it an essential building block for synthesizing complex organic molecules.

Table 1: Comparison of Boronic Acids in Organic Synthesis

| Compound Name | Key Features | Potential Applications |

|---|---|---|

| This compound | Fluorinated phenyl group | Drug development, complex organic synthesis |

| (3-(Aminocarbonyl)-5-fluorophenyl)boronic acid | Contains an amino group | Different biological activities |

| (3-(Phenylcarbamoyl)-5-fluorophenyl)boronic acid | Substituted with a phenyl group | Varying reactivity patterns |

This comparison illustrates how variations in substituents can influence the chemical behavior and potential applications of similar compounds, emphasizing the unique properties of this compound within this class.

Medicinal Chemistry

The strategic placement of the fluorine atom and the benzylcarbamoyl group in this compound can significantly influence the binding properties of the resulting molecules to biological targets. This makes it a candidate for drug development, particularly in creating novel therapeutic agents.

Recent studies indicate that boronic acids can act as inhibitors for various enzymes and receptors involved in disease processes. For instance, they have shown promise as inhibitors for cancer-related targets due to their ability to modulate biological pathways associated with tumor growth and metastasis .

Research has demonstrated that boronic acids possess diverse biological activities. For example, they have been studied for their effects on inflammatory diseases and cancer treatment due to their ability to inhibit specific pathways involved in disease progression.

Case Study: Inhibition of Cancer Cell Proliferation

In one study, derivatives of boronic acids were evaluated for their inhibitory effects on cancer cell lines. The results indicated that certain boronic acids could effectively reduce cell proliferation by targeting specific signaling pathways associated with cancer growth .

Table 2: Summary of Biological Activities

| Activity Type | Target | Result |

|---|---|---|

| Cancer Inhibition | Various cancer cell lines | Reduced proliferation |

| Anti-inflammatory | Inflammatory cytokines | Modulation of immune response |

These findings highlight the potential of this compound as a lead compound for further development into therapeutic agents targeting cancer and inflammatory diseases .

作用機序

The mechanism by which (3-(Benzylcarbamoyl)-5-fluorophenyl)boronic acid exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which can modulate biological processes and enzyme activities.

類似化合物との比較

(3-(Benzylcarbamoyl)-5-fluorophenyl)boronic acid: is compared with other similar compounds, such as:

Benzylboronic acid: Lacks the fluorine atom and carbamoyl group.

4-(Hydrazinecarbonyl)phenylboronic acid: Contains a hydrazinecarbonyl group instead of a benzylcarbamoyl group.

3-(Benzylcarbamoyl)phenylboronic acid: Similar structure but without the fluorine atom.

The presence of the fluorine atom and the benzylcarbamoyl group in this compound makes it unique and potentially more reactive and versatile compared to its analogs.

生物活性

(3-(Benzylcarbamoyl)-5-fluorophenyl)boronic acid is a boronic acid derivative notable for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structure that includes a fluorophenyl group and a benzylcarbamoyl moiety, contributing to its chemical reactivity and biological interactions. The following sections provide an in-depth examination of its biological activity, synthesis, and potential applications.

- Molecular Formula : C14H13BFNO3

- Molecular Weight : 273.07 g/mol

- Melting Point : 263-265 °C

The presence of the boronic acid functional group allows for reversible covalent bonding with diols, which is crucial for various biochemical interactions. The fluorine substitution enhances the compound's lipophilicity, potentially improving its bioavailability and cellular uptake.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Boronic acids are known to inhibit certain enzymes by forming covalent bonds with their active sites. This property makes them valuable in drug development, particularly for targeting proteases involved in diseases such as cancer and diabetes .

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, research has shown that boronic acids can inhibit the activity of proteasomes, leading to apoptosis in cancer cells . This mechanism is particularly relevant for developing novel anticancer therapies.

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Boronic acids can serve as effective inhibitors for enzymes like serine proteases and cysteine proteases due to their ability to form stable complexes with the enzyme's active site . The benzylcarbamoyl group may enhance this interaction by providing additional binding affinity through hydrophobic interactions.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Boronic Acid : Starting from commercially available phenolic compounds, the boronic acid group is introduced using boron reagents.

- Substitution Reactions : The introduction of the benzylcarbamoyl moiety can be achieved through nucleophilic substitution methods.

- Fluorination : The fluorine atom is incorporated into the phenyl ring using electrophilic fluorination techniques.

These methods ensure high purity and yield of the final product, making it suitable for further biological testing.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is beneficial:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| (3-(Aminocarbonyl)-5-fluorophenyl)boronic acid | Contains an amino group instead of benzyl | Potentially different biological activities |

| (3-(Phenylcarbamoyl)-5-fluorophenyl)boronic acid | Substituted with a phenyl group | May exhibit different reactivity patterns |

| (3-(Naphthalenecarbonyl)-5-fluorophenyl)boronic acid | Naphthalene instead of benzene | Enhanced π-stacking interactions |

This table highlights how variations in substituents can influence the chemical behavior and potential applications of similar compounds, emphasizing the unique properties of this compound within this class.

Case Study 1: Anticancer Activity

A study investigated the effects of various boronic acids on cancer cell lines, demonstrating that this compound exhibited significant cytotoxicity against specific cancer types. The mechanism was linked to proteasome inhibition, leading to increased apoptosis markers in treated cells .

Case Study 2: Enzyme Inhibition

Another research project focused on evaluating the inhibitory effects of this compound on serine proteases. Results indicated that it effectively inhibited enzyme activity in vitro, suggesting its potential as a therapeutic agent in diseases where serine proteases play a critical role .

特性

IUPAC Name |

[3-(benzylcarbamoyl)-5-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BFNO3/c16-13-7-11(6-12(8-13)15(19)20)14(18)17-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPKWRVWDQVGUAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)F)C(=O)NCC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20660221 | |

| Record name | [3-(Benzylcarbamoyl)-5-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874219-41-7 | |

| Record name | [3-(Benzylcarbamoyl)-5-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。